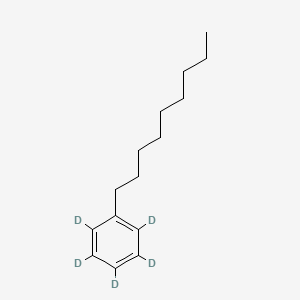

N-Nonylbenzene-2,3,4,5,6-D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-nonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7,9,12H2,1H3/i8D,10D,11D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXVMPBOGDCSRM-VDUBJQOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCCCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of N-Nonylbenzene-2,3,4,5,6-D5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-Nonylbenzene-2,3,4,5,6-D5, a deuterated analog of N-Nonylbenzene. This document is intended to serve as a valuable resource for professionals in research, scientific analysis, and drug development who may be working with or considering the use of this compound.

Due to the limited availability of specific experimental data for this compound, this guide also includes data for the non-deuterated parent compound, N-Nonylbenzene, for comparative purposes. The substitution of hydrogen with deuterium (B1214612) can lead to slight modifications in physical properties due to the kinetic isotope effect, which should be taken into consideration during experimental design and analysis.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its non-deuterated counterpart, N-Nonylbenzene.

| Property | This compound | N-Nonylbenzene |

| Synonyms | 1,2,3,4,5-pentadeuterio-6-nonylbenzene | 1-Phenylnonane |

| CAS Number | 20216-93-7[1] | 1081-77-2[2] |

| Molecular Formula | C₁₅H₁₉D₅ | C₁₅H₂₄[2] |

| Molecular Weight | 209.38 g/mol [1] | 204.35 g/mol [3] |

| Physical Description | Not explicitly stated, likely a clear, colorless liquid | Clear colorless liquid[3] |

| Boiling Point | Data not available | 282 °C[2] |

| Melting Point | Data not available | -24.15 °C[2] |

| Density | Data not available | 0.858 g/mL at 25 °C[2] |

| Solubility | Data not available | Data not available |

| Storage Conditions | Store at room temperature[4] | Not specified |

| Stability | Stable under recommended storage conditions[4] | Not specified |

Impact of Deuteration on Physicochemical Properties

The replacement of hydrogen with deuterium atoms in a molecule, as in this compound, can subtly influence its physicochemical properties. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy can lead to variations in properties such as:

-

Boiling and Melting Points: While often minor, differences in intermolecular forces resulting from deuteration can lead to slight changes in boiling and melting points.

-

Density: Due to the higher mass of deuterium compared to protium, deuterated compounds are generally denser than their non-deuterated analogs.

-

Solubility: Isotopic substitution can sometimes affect the solubility of a compound in various solvents, although this effect is often minimal.

-

Spectroscopic Properties: The vibrational frequencies of C-D bonds are lower than those of C-H bonds, leading to significant shifts in infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) spectra are also fundamentally different for deuterium compared to protium.

Experimental Protocols

Caption: General workflow for determining physicochemical properties.

Logical Relationships in Experimental Analysis

The determination of physicochemical properties follows a logical sequence, where initial purity assessment is critical before proceeding to measure specific physical constants.

Caption: Logical flow for comprehensive experimental analysis.

References

A Technical Guide to N-Nonylbenzene-2,3,4,5,6-D5 for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available sources of N-Nonylbenzene-2,3,4,5,6-D5, a deuterated aromatic hydrocarbon. This document is intended for researchers, scientists, and drug development professionals who may utilize this compound as an internal standard in quantitative analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Commercial Availability and Specifications

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the key quantitative data for this product from various commercial sources.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity | Available Quantities |

| LGC Standards | CDN-D-3341 | 20216-93-7 | C₁₅D₅H₁₉ | 209.382 | 98 atom % D | min 98% | 0.25 g, 0.5 g[1] |

| CDN Isotopes | D-3341 | 20216-93-7 | C₆D₅(CH₂)₈CH₃ | 209.39 | 98 atom % D | - | 0.25 g, 0.5 g |

| CymitQuimica | TR-N211096 | 20216-93-7 | C₁₅H₁₉D₅ | 209.39 | - | - | 5 mg, 10 mg |

| Fisher Scientific | - | 20216-93-7 | - | - | - | - | 0.25 g |

General Workflow for Using a Deuterated Internal Standard

The use of a deuterated internal standard like this compound is a common practice in quantitative analytical chemistry to improve the accuracy and precision of measurements. The following diagram illustrates a typical experimental workflow.

Representative Experimental Protocol: Quantification of N-Nonylbenzene using N-Nonylbenzene-d5 Internal Standard by GC-MS

The following is a generalized experimental protocol for the quantification of N-Nonylbenzene in a sample matrix using this compound as an internal standard. This protocol should be adapted and optimized based on the specific sample matrix, instrumentation, and analytical requirements.

Preparation of Stock and Working Solutions

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., hexane, dichloromethane) in a volumetric flask.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Nonylbenzene (unlabeled) and dissolve it in 10 mL of the same solvent in a volumetric flask.

-

Working Solutions: Prepare a series of calibration standards by performing serial dilutions of the analyte stock solution. Each calibration standard should be spiked with a constant concentration of the internal standard working solution. The final concentration of the internal standard should be consistent across all calibration standards and samples.

Sample Preparation

-

Accurately measure a known amount of the sample (e.g., 1 g of soil, 1 mL of water).

-

Spike the sample with a known amount of the this compound internal standard working solution.

-

Perform a sample extraction procedure appropriate for the matrix (e.g., liquid-liquid extraction, solid-phase extraction).

-

Concentrate or dilute the extract as necessary to bring the analyte concentration within the range of the calibration curve.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet: Split/splitless injector, operated in splitless mode.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

N-Nonylbenzene (Analyte): Monitor characteristic ions (e.g., m/z 91, 105, 204).

-

N-Nonylbenzene-d5 (IS): Monitor characteristic ions (e.g., m/z 96, 110, 209).

-

-

Data Analysis and Quantification

-

Integrate the peak areas of the selected ions for both the analyte (N-Nonylbenzene) and the internal standard (N-Nonylbenzene-d5) in the chromatograms of the calibration standards and the samples.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of N-Nonylbenzene in the samples by calculating their response ratios and using the calibration curve to determine the corresponding concentration.

Signaling Pathways and Logical Relationships

As this compound is primarily used as a tool for analytical quantification, it is not directly involved in biological signaling pathways. The logical relationship central to its application is the principle of isotope dilution mass spectrometry, which is illustrated in the experimental workflow diagram above. The core principle is that the deuterated standard behaves nearly identically to the unlabeled analyte during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response.

References

Environmental fate and transport of nonylphenol isomers

An In-depth Technical Guide on the Environmental Fate and Transport of Nonylphenol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylphenols (NPs) are a group of xenobiotic organic compounds belonging to the broader family of alkylphenols.[1] Technical-grade nonylphenol is a complex mixture of over 100 isomers, primarily characterized by a phenol (B47542) group substituted with a branched nine-carbon alkyl chain.[2][3] These compounds are not typically used directly but are the primary environmental degradation products of nonylphenol ethoxylates (NPEs), a class of non-ionic surfactants widely used in detergents, emulsifiers, paints, pesticides, and plastics.[4][5]

Upon release into the environment, NPEs undergo microbial degradation, leading to the formation of more persistent and toxic NP isomers.[6][7] Due to their prevalence, persistence, and ability to act as endocrine disruptors by mimicking estrogen, the environmental fate and transport of NP isomers are of significant concern.[4][8] The behavior of these compounds is highly dependent on the specific isomeric structure, as branching in the nonyl sidechain significantly influences properties like biodegradability and estrogenic activity.[2][9][10] This guide provides a comprehensive technical overview of the core processes governing the distribution and persistence of nonylphenol isomers in the environment.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. For nonylphenol isomers, properties such as water solubility, vapor pressure, and partition coefficients dictate their distribution among air, water, soil, and biota. Technical nonylphenol is a pale yellow, viscous liquid, while pure isomers can be crystalline solids.[1][4] Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-Nonylphenol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₄O | [1] |

| Molar Mass | 220.35 g/mol | [4] |

| Appearance | Pale yellow viscous liquid (mixture) | [1][4] |

| Density | 0.950 - 0.953 g/cm³ at 20 °C | [4] |

| Boiling Point | 293 - 320 °C | [1][4] |

| Melting Point | -8 to 2 °C (mixture) | [1][4] |

| Water Solubility | 4.9 - 7 mg/L at 25 °C (pH dependent) | [1][6] |

| Vapor Pressure | 1.33 - 8.18 x 10⁻⁴ mmHg at 20-25 °C | [1][5] |

| Dissociation Constant (pKa) | 10.7 ± 1.0 | [5][6] |

| Octanol-Water Partition Coeff. (log Kow) | 3.8 - 5.76 | [1][5][6] |

| Organic Carbon-Water Partition Coeff. (log Koc) | 3.8 - 4.0 |[11][12] |

Environmental Fate Processes

The persistence and transformation of nonylphenol isomers in the environment are controlled by a combination of biological and abiotic degradation processes, as well as partitioning behavior (sorption).

Biodegradation

Biodegradation is the primary removal pathway for NP in environmental systems like wastewater treatment plants, soils, and sediments.[6] The rate and mechanism of degradation are highly dependent on the isomer's structure and environmental conditions (e.g., aerobic vs. anaerobic).

-

Aerobic Degradation: Under aerobic conditions, a wide range of microorganisms can degrade NP.[6] The half-lives for aerobic degradation can range from a few days to over 90 days.[6][13] Studies have shown that isomers with highly branched alkyl chains, particularly those with a quaternary α-carbon, are more resistant to degradation.[9][13] The primary bacterial degradation pathway for many branched isomers involves an unusual ipso-hydroxylation, where the aromatic ring is hydroxylated at the carbon atom attached to the alkyl chain, leading to the eventual removal of the nonyl group.[6][9]

-

Anaerobic Degradation: NP degradation is generally slower under anaerobic conditions than in the presence of oxygen.[5][14] Half-lives for anaerobic degradation have been reported to range from approximately 24 to 69 days.[6] Complete deethoxylation of NPEs to form NP has been observed primarily under anaerobic conditions.[5][14]

The half-lives of some NP isomers in river sediment highlight this variability (Table 2).

Table 2: Isomer-Specific Biodegradation Half-Lives in River Sediment

| Condition | Isomer Structure | Half-Life (Days) | Reference |

|---|---|---|---|

| Oxic | Various branched isomers | 0.9 to 13.2 | [13] |

| Anoxic (Reduced) | Various branched isomers | Negligible dissipation |[13] |

Photodegradation

Photochemical processes can contribute to the degradation of NP in sunlit surface waters. The process involves the reaction of irradiated NP with reactive oxygen species.[15] The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of other water constituents like iron (III) and nitrate, which can accelerate the process.[15] In alkaline solutions, the photolysis rate is typically faster.[15] One identified intermediate of photodegradation in seawater is 4-nonylcatechol.[15]

Sorption

Due to its hydrophobic nature (high log Kow) and low water solubility, nonylphenol has a strong tendency to partition from water into solid phases such as soil, sediment, and sewage sludge.[6][8] This process, known as sorption, is a critical factor controlling NP's mobility and bioavailability.

The primary factor influencing NP sorption in soils and sediments is the organic carbon content.[11][12] The solid-liquid distribution coefficient (Kd) for NP can range from 24 to over 1000 mL/g, indicating strong binding.[12] This high affinity for organic matter makes sediments and sludge significant sinks and long-term reservoirs for NP in the environment.[6][8] Sorption is also generally irreversible, meaning that once bound, NP is not easily released back into the water phase.[12]

Table 3: Sorption Coefficients for Nonylphenol

| Compound | Matrix | Log Koc | Kd (mL/g) | Reference |

|---|---|---|---|---|

| 4-Nonylphenol | Terrestrial Soils | 3.97 | - | [11] |

| Nonylphenol | Various Soils | 4.0 | 24 - 1059 | [12] |

| Nonylphenol monoethoxylate | Various Soils | 3.8 | 51 - 740 |[12] |

Environmental Transport

Once released, NP isomers can be transported between different environmental compartments.

-

Aquatic Transport: In aquatic systems, NP is primarily found in sediment due to its hydrophobicity.[6] However, it can be transported in the water column either dissolved or, more commonly, adsorbed to suspended particulate matter. Resuspension of contaminated sediments can re-introduce NP into the water column.[6]

-

Atmospheric Transport: As a semivolatile organic compound, NP can vaporize from polluted waters or sludge-amended soils into the atmosphere.[6] Atmospheric concentrations have been shown to decrease from land toward the open sea, suggesting that the atmosphere is a significant pathway for the long-range transport of NP to remote areas.[6]

Bioaccumulation and Bioconcentration

Being lipophilic, nonylphenol isomers tend to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation.[5] This is particularly significant for aquatic organisms such as algae, mollusks, crustaceans, and fish.[5][14][16]

The bioconcentration factor (BCF), which measures the accumulation of a chemical from water into an organism, can vary widely depending on the species and the specific NP isomer. Metabolism within the organism plays a key role; rapid metabolism can significantly reduce the BCF of the parent NP compound.[17]

Table 4: Bioconcentration Factors (BCF) for Nonylphenol

| Organism | BCF (L/kg) | Basis | Reference |

|---|---|---|---|

| Daphnia magna (neonate) | 302 | Wet weight (parent NP) | [17][18] |

| Daphnia magna (adult) | 31 | Wet weight (parent NP) | [17][18] |

| Lymnaea stagnalis (snail) | 242 | Wet weight | [16] |

| Zebrafish (Danio rerio) | 104 - 112 | Whole body | [19] |

| Algae | up to 10,000 | - | [5] |

| Fish Tissues | 13 - 410 | - |[5] |

Key Experimental Protocols

Accurate analysis of NP isomers in complex environmental matrices is challenging but critical for assessing their fate and risk.[20] Methodologies typically involve extraction, cleanup, and instrumental analysis.

Protocol: Analysis of NP in Soil/Sediment Samples

This protocol is a synthesized example based on common methodologies.[21][22][23]

-

Sample Preparation and Extraction:

-

Homogenize and freeze-dry 2-10 g of the soil or sediment sample.

-

Spike the sample with a known amount of an isotope-labeled surrogate standard (e.g., ¹³C-labeled NP) to correct for matrix effects and extraction losses.[22]

-

Place the sample in a glass column or vessel for ultrasonic-assisted extraction.[21]

-

Add an extraction solvent, typically a mixture of a polar and non-polar solvent (e.g., Methanol (B129727)/Water, Hexane/Acetone). A common choice is a H₂O/MeOH (30/70) mixture.[21]

-

Sonicate the sample in an ultrasonic bath for two consecutive 15-minute intervals at a controlled temperature (e.g., 45 °C).[21]

-

Collect the solvent extract.

-

-

Extract Cleanup and Concentration:

-

Filter the raw extract to remove particulate matter.

-

Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

-

Perform a cleanup step using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.[21]

-

Elute the NP isomers from the SPE cartridge with a suitable solvent (e.g., methanol or acetonitrile).

-

Evaporate the final eluate to a small volume (e.g., 1 mL) for analysis.

-

-

Instrumental Analysis (HPLC-Fluorescence):

-

Instrumentation: High-Performance Liquid Chromatograph (HPLC) coupled with a Fluorescence Detector (FLD).[21]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution program is typically used, starting with a higher polarity mixture and moving to a lower polarity one. For example, a gradient of acetonitrile (B52724) and water.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: Fluorescence detection is highly sensitive for phenolic compounds. Set excitation wavelength at 229 nm and emission wavelength at 310 nm.

-

Quantification: Create a calibration curve using certified standards of known NP isomers. Calculate the concentration in the sample based on the peak area relative to the calibration curve and correct for the recovery of the internal standard.

-

-

Instrumental Analysis (GC-MS):

-

Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).[13][23]

-

Derivatization: NP is often derivatized (e.g., silylation) before GC analysis to improve volatility and peak shape.

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection mode.

-

Temperature Program: A temperature ramp from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 300 °C) to separate the various isomers.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions for NP (e.g., m/z 107, 121, 135, 149, 163).[23]

-

Quantification: Isomer-specific quantification can be achieved by using relative response factors (RRFs) calculated from authentic standards.[23]

-

Conclusion

The environmental fate and transport of nonylphenol are complex processes dictated by the specific properties of its numerous isomers. Key takeaways for researchers include:

-

Isomer Specificity is Critical: Treating nonylphenol as a single compound can lead to inaccurate risk assessments, as isomers differ significantly in their persistence, mobility, and toxicity.[2]

-

Sorption Dominates Transport: The high hydrophobicity of NP isomers means they predominantly reside in sediments and sludge, which act as long-term environmental reservoirs.[8]

-

Biodegradation is the Main Sink: While persistent, NP isomers are ultimately subject to microbial degradation, with rates being highly dependent on the isomer structure and redox conditions.[6][13]

-

Bioaccumulation is a Concern: The lipophilic nature of NP leads to its accumulation in organisms, posing a risk of endocrine disruption and other toxic effects throughout the food web.[5][8]

Future research should continue to focus on isomer-specific analysis to better understand the environmental behavior and toxicological profiles of the most prevalent and persistent nonylphenol structures.[2][20]

References

- 1. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: A review [agris.fao.org]

- 4. Nonylphenol - Wikipedia [en.wikipedia.org]

- 5. aloki.hu [aloki.hu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microbial degradation of nonylphenol and other alkylphenols—our evolving view - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. Sorption behavior of nonylphenol in terrestrial soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sorption behaviour of nonylphenol and nonylphenol monoethoxylate in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isomer-specific biodegradation of nonylphenol in river sediments and structure-biodegradability relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Photodegradation of nonylphenol by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The bioaccumulation and fate of a branched 14C-p-nonylphenol isomer in Lymnaea stagnalis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Life stage- dependent bioconcentration of a nonylphenol isomer in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Dynamics and mechanisms of bioaccumulation and elimination of nonylphenol in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isomer-specific analysis of nonylphenol and their transformation products in environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Comparative Toxicological Analysis of Branched versus Linear Nonylphenols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonylphenols (NPs), a class of organic compounds, are widely utilized in the manufacturing of various industrial and consumer products. Commercially available NP is a complex mixture of isomers, primarily para-substituted, with varying degrees of branching in their nine-carbon alkyl chain. This structural heterogeneity, particularly the distinction between branched and linear isomers, is a critical determinant of their toxicological properties. This guide provides a comprehensive analysis of the toxicological profiles of branched versus linear nonylphenols, with a focus on their endocrine-disrupting, reproductive, and neurotoxic effects. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms underlying their toxicity.

Introduction

Nonylphenols are classified as endocrine-disrupting chemicals (EDCs) due to their ability to mimic the natural hormone 17β-estradiol and interact with estrogen receptors (ERs).[1][2] The branching of the nonyl side chain significantly influences the biological activity of these compounds, making isomer-specific analysis essential for accurate risk assessment.[1][3] Technical nonylphenol is a complex mixture of over 20 para-substituted isomers.[4][5] This guide will delve into the toxicological differences between the more environmentally prevalent and biologically potent branched-chain nonylphenols and their linear counterparts.

Comparative Estrogenic Activity

The estrogenic potential of nonylphenol isomers is strongly correlated with the structure of their alkyl side chain.[1] Branched isomers, particularly those with specific branching patterns, generally exhibit higher estrogenic activity compared to linear isomers.

Quantitative Comparison of Estrogenic Potency

The following table summarizes the relative estrogenic potency of various nonylphenol isomers from in vitro assays.

| Isomer/Mixture | Assay Type | Relative Potency (Compared to 17β-estradiol) | EC50 (μM) | Reference(s) |

| Branched Isomers | ||||

| Technical p-NP mixture | MVLN | Similar to p353-NP | - | [5][6] |

| p353-NP | MVLN | Highest among tested branched isomers | - | [5][6] |

| p353-NP | YES | - | 0.23 | [7] |

| p33-NP | MVLN | Clear estrogenic potency | - | [5][6] |

| p33-NP | YES | - | 1.0 | [7] |

| p363-NP | MVLN | Clear estrogenic potency | - | [5][6] |

| p363-NP | YES | - | 1.8 | [7] |

| p252-NP | MVLN | Little to no activity | - | [5][6] |

| p22-NP | MVLN | Weak ER agonist, near detection limit | - | [4][5][6] |

| p262-NP | MVLN | No measurable luciferase activity | - | [5][6] |

| p262-NP | E-screen | Measurable activity | - | [4][5] |

| Linear Isomer | ||||

| 4n-NP (linear) | MVLN | Weak ER agonist, near detection limit | - | [4][5] |

| 4n-NP (linear) | E-screen | Measurable activity | - | [4][5] |

| 4n-NP (linear) | YES | - | 0.9 | [7] |

EC50: Half-maximal effective concentration. MVLN: MCF-7 cell line stably transfected with a luciferase reporter gene under the control of an estrogen-responsive element. YES: Yeast Estrogen Screen.

Experimental Protocols for Estrogenicity Assays

The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) coupled to an estrogen response element.[8][9]

Protocol:

-

Yeast Culture Preparation: A stock culture of the recombinant yeast is grown in a minimal medium.[10] The growth medium is then inoculated and incubated at 28°C on an orbital shaker until a specific optical density is reached.[10]

-

Assay Medium Preparation: A chromogenic substrate (e.g., CPRG) is added to fresh growth medium, which is then seeded with the yeast culture.[10]

-

Sample Preparation and Exposure: Test compounds are serially diluted in ethanol (B145695) and added to a 96-well microtiter plate.[10] After the ethanol evaporates, the yeast-containing assay medium is added to each well.[10]

-

Incubation: The microtiter plates are incubated at 34°C for 48-52 hours.[10]

-

Data Analysis: The activation of the estrogen receptor by an estrogenic substance leads to the expression of the lacZ gene, resulting in the production of β-galactosidase. This enzyme converts the CPRG substrate, causing a color change from yellow to red, which is measured spectrophotometrically.[8]

The E-SCREEN assay is based on the estrogen-dependent proliferation of human breast cancer cells (MCF-7).[11]

Protocol:

-

Cell Culture: MCF-7 cells are maintained in a suitable culture medium.

-

Hormone Deprivation: Prior to the assay, cells are cultured in a medium without phenol (B47542) red and supplemented with charcoal-dextran-stripped fetal bovine serum to remove any estrogenic compounds.

-

Cell Seeding: A specific number of cells (e.g., 1500 cells/well) are seeded into 96-well plates.[12]

-

Exposure: Cells are exposed to a range of concentrations of the test compounds and controls (17β-estradiol as a positive control and a vehicle control).

-

Incubation: The plates are incubated for a defined period (e.g., 6 days).

-

Cell Proliferation Measurement: Cell proliferation is assessed by measuring the cell number, for example, using a sulforhodamine B (SRB) assay or by direct cell counting. The proliferative effect is calculated relative to the controls.

Reproductive and Developmental Toxicity

Both branched and linear nonylphenols have been shown to exert adverse effects on the reproductive systems of wildlife and experimental animals.[8][9]

Comparative Reproductive Effects

| Endpoint | Species | Isomer Type | Effect | Reference(s) |

| Male Reproductive System | ||||

| Testis and Epididymis Weight | Mice | Branched (NP-50) | Increased absolute testis weight, decreased absolute weights of epididymis, prostate, and seminal vesicle. | [8] |

| Testis and Epididymis Weight | Mice | Branched (3E22NP, 44NP) | Increased weights of testes and epididymides. | [9] |

| Seminiferous Tubules | Mice | Branched (3E22NP) | Decreased rate of seminiferous tubules with elongate spermatids. | [9] |

| Sperm Count | Rat | Branched (100 mg/kg) | Decreased sperm number. | [13] |

| Female Reproductive System | ||||

| Ovary, Uterus, and Vagina Weight | Mice | Branched (3E22NP, 44NP) | Increased weights of ovaries, uterus, and vagina in pups. | [9] |

Experimental Protocol: OECD Test Guideline 443 (Extended One-Generation Reproductive Toxicity Study)

This guideline is designed to provide a comprehensive evaluation of the potential effects of a test substance on reproductive and developmental parameters.[4][5][6]

Workflow:

-

Parental (P) Generation Dosing: Sexually mature male and female rodents are exposed to graduated doses of the test substance for a pre-mating period of at least two weeks.[4] Dosing continues through a two-week mating period, gestation, and lactation.[4]

-

F1 Generation Selection and Dosing: At weaning, F1 pups are selected and assigned to different cohorts for further testing.[5] Dosing of the F1 generation continues from weaning into adulthood.[5]

-

Cohort Evaluation:

-

Cohort 1 (Reproductive/Developmental Toxicity): Assesses reproductive performance and developmental endpoints. This cohort may be extended to produce an F2 generation.[4]

-

Cohort 2 (Developmental Neurotoxicity): Evaluates the potential impact on the developing nervous system.[4]

-

Cohort 3 (Developmental Immunotoxicity): Assesses the potential effects on the developing immune system.[4]

-

-

Endpoint Analysis: A wide range of clinical observations, body and organ weights, histopathology of reproductive organs, and developmental landmarks (e.g., anogenital distance, vaginal opening) are evaluated in both the P and F1 generations.[5][6]

Neurotoxicity

Emerging evidence suggests that nonylphenols can also exert neurotoxic effects, potentially through mechanisms involving oxidative stress and disruption of key signaling pathways.[14][15][16]

In Vitro Neurotoxicity Assay Protocols

A battery of in vitro assays using neuronal cell models (e.g., SH-SY5Y, PC12) can be employed to assess neurotoxic potential.[7]

-

MTT Assay (Cell Viability): Measures the metabolic activity of mitochondria. Cells are treated with the test compound, and then incubated with MTT solution. The resulting formazan (B1609692) crystals are dissolved, and absorbance is measured.[7]

-

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): Measures the release of LDH from damaged cells into the culture medium.[7]

-

Reactive Oxygen Species (ROS) Assay: Detects the intracellular production of ROS using fluorescent probes.[7]

-

Mitochondrial Membrane Potential (MMP) Assay: Assesses mitochondrial function using fluorescent dyes like JC-1.[7]

Signaling Pathways and Molecular Mechanisms

Nonylphenols exert their toxic effects through interactions with various cellular signaling pathways.

Estrogen Receptor (ER) Signaling

Nonylphenols, particularly branched isomers, act as xenoestrogens by binding to and activating estrogen receptors (ERα and ERβ), leading to the transcription of estrogen-responsive genes.[2][17][18]

Caption: Estrogen Receptor Signaling Pathway Activation by Nonylphenol.

Constitutive Androstane (B1237026) Receptor (CAR) Activation

Branched nonylphenol isomers have been shown to be potent activators of the constitutive androstane receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endogenous compounds.[12][19][20][21][22]

References

- 1. oecd.org [oecd.org]

- 2. login.medscape.com [login.medscape.com]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. Regulatory Forum Opinion Piece: New testing paradigms for reproductive and developmental toxicity - The NTP Modified One generation study and OECD 443 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 9. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

- 10. ftb.com.hr [ftb.com.hr]

- 11. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The Investigation into Neurotoxicity Mechanisms of Nonylphenol: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

- 17. Endocrine disruptor agent nonyl phenol exerts an estrogen-like transcriptional activity on estrogen receptor positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nonylphenol - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. Filling the Blank Space: Branched 4-Nonylphenol Isomers Are Responsible for Robust Constitutive Androstane Receptor (CAR) Activation by Nonylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Stability of N-Nonylbenzene-2,3,4,5,6-D5 in Environmental Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated internal standards are fundamental for accurate and precise quantification in analytical chemistry, particularly in environmental and bioanalytical studies. N-Nonylbenzene-2,3,4,5,6-D5, a deuterated analog of N-Nonylbenzene, is utilized to correct for analyte loss during sample preparation and instrumental analysis. This technical guide provides an in-depth overview of the isotopic stability of this compound in various environmental matrices. Due to the limited availability of specific stability data for this compound, this guide draws upon established principles of isotopic stability for deuterated aromatic hydrocarbons and provides generalized experimental protocols for assessing its stability in matrices such as water and soil.

Introduction to Isotopic Stability

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based analysis.[1] Their chemical and physical properties closely mimic the unlabeled analyte, allowing for effective correction of variations in extraction efficiency, matrix effects, and instrument response.[2][3] However, a critical assumption for their use is their isotopic stability throughout the analytical process.

Isotopic instability, primarily through hydrogen-deuterium (H-D) exchange, can compromise data quality by converting the labeled standard into the unlabeled analyte or a partially labeled version.[4][5] The stability of a deuterium (B1214612) label is influenced by several factors:

-

Position of the Label: Deuterium atoms on aromatic rings are generally considered stable and less prone to exchange compared to those on heteroatoms (e.g., -OH, -NH) or carbons alpha to a carbonyl group.[4][5] The deuteration on the phenyl ring of this compound suggests good intrinsic stability.

-

Environmental Conditions: Factors such as pH, temperature, and the presence of catalysts (e.g., acids, bases, metals) can influence the rate of H-D exchange.[4][6]

-

Matrix Composition: The chemical and biological composition of environmental matrices like soil and water can potentially impact the stability of the deuterated standard.

Experimental Protocols for Assessing Isotopic Stability

Stability in Aqueous Matrices

This protocol outlines a procedure to evaluate the stability of this compound in water samples under various conditions.

Methodology:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetone).

-

Spike known concentrations of the standard into different aqueous matrices (e.g., deionized water, river water, seawater).

-

Adjust the pH of replicate samples to acidic, neutral, and basic conditions (e.g., pH 4, 7, and 9).

-

Incubate the samples at different temperatures (e.g., 4°C, 25°C, 40°C) for various time points (e.g., 0, 24, 48, 72 hours).

-

-

Sample Extraction (Liquid-Liquid Extraction):

-

To a 1-liter water sample, add a surrogate standard (another deuterated compound not expected to be in the sample).

-

Extract the sample with a suitable organic solvent like dichloromethane (B109758) (DCM) or hexane.[8]

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL.

-

-

Analysis (GC-MS):

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.

-

Monitor the molecular ions of this compound and the unlabeled N-Nonylbenzene.

-

Assess for any increase in the signal of the unlabeled analyte, which would indicate isotopic exchange.

-

Stability in Soil and Sediment Matrices

This protocol is designed to evaluate the stability of the deuterated standard in complex solid matrices.

Methodology:

-

Sample Preparation and Spiking:

-

Obtain representative soil or sediment samples (e.g., sandy loam, clay).

-

Air-dry and sieve the samples to ensure homogeneity.

-

Spike known amounts of this compound stock solution onto the solid matrix.

-

Thoroughly mix and allow the solvent to evaporate.

-

Incubate the spiked samples under controlled conditions (e.g., temperature, moisture content) for specified durations.

-

-

Sample Extraction (Soxhlet or Pressurized Liquid Extraction):

-

Extract Cleanup:

-

The extract may require cleanup to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) gel or alumina.[3]

-

The cleaned extract is then concentrated.

-

-

Analysis (GC-MS):

-

The final extract is analyzed by GC-MS as described for aqueous samples.

-

Data Presentation and Interpretation

Quantitative data from stability studies should be presented in a clear and structured format to facilitate comparison. The primary indicator of instability is the appearance or increase of the unlabeled N-Nonylbenzene in samples spiked only with the deuterated standard.

Table 1: Illustrative Stability Data for N-Nonylbenzene-d5 in River Water

| Condition | Time (hours) | Temperature (°C) | % Isotopic Exchange (Appearance of N-Nonylbenzene) |

| pH 4 | 24 | 25 | < 0.1% |

| 72 | 25 | < 0.1% | |

| 72 | 40 | 0.2% | |

| pH 7 | 24 | 25 | < 0.1% |

| 72 | 25 | < 0.1% | |

| 72 | 40 | 0.1% | |

| pH 9 | 24 | 25 | 0.3% |

| 72 | 25 | 0.8% | |

| 72 | 40 | 1.5% |

Table 2: Illustrative Stability Data for N-Nonylbenzene-d5 in Sandy Loam Soil

| Incubation Time (days) | Moisture Content (%) | Temperature (°C) | % Isotopic Exchange (Appearance of N-Nonylbenzene) |

| 7 | 20 | 25 | < 0.2% |

| 30 | 20 | 25 | < 0.5% |

| 30 | 40 | 25 | < 0.5% |

| 30 | 20 | 35 | 0.8% |

Note: The data in these tables are hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions and matrix.

Logical Framework for Stability Assessment

The assessment of isotopic stability follows a logical progression from initial screening to detailed investigation under relevant environmental conditions.

Conclusion and Recommendations

Based on the general principles of isotopic stability for deuterated aromatic compounds, this compound is expected to be a robust internal standard for environmental analysis. The deuterium labels on the aromatic ring are not in positions typically susceptible to back-exchange under standard analytical conditions.[4] However, it is crucial for laboratories to validate the stability of this standard within their specific matrices and experimental protocols.

Recommendations:

-

Always verify the isotopic purity of new batches of deuterated standards.

-

Conduct initial stability assessments in the target environmental matrices before routine use.

-

Store stock and working solutions of the deuterated standard at low temperatures (e.g., ≤ 4°C) to minimize potential degradation.

-

Avoid exposing samples and standards to extreme pH conditions or high temperatures for prolonged periods.

-

For highly complex or contaminated matrices, a matrix-specific stability study is advisable.

By following these guidelines and employing the described experimental protocols, researchers, scientists, and drug development professionals can ensure the reliable use of this compound as an internal standard, leading to more accurate and defensible quantitative results in environmental studies.

References

- 1. dl.astm.org [dl.astm.org]

- 2. multimedia.3m.com [multimedia.3m.com]

- 3. www2.gov.bc.ca [www2.gov.bc.ca]

- 4. Deuterated polycyclic aromatic hydrocarbons: Revisited | Astronomy & Astrophysics (A&A) [aanda.org]

- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: N-Nonylbenzene-2,3,4,5,6-D5 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, crucial for applications ranging from environmental monitoring to pharmaceutical development. The accuracy and reliability of GC-MS measurements are significantly enhanced by the use of internal standards. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, thus compensating for variations in sample preparation, injection volume, and instrument response.

Isotopically labeled compounds are considered the gold standard for internal standards in mass spectrometry. N-Nonylbenzene-2,3,4,5,6-D5, a deuterated analog of nonylbenzene, serves as an excellent internal standard for the quantification of various non-polar and semi-volatile organic compounds. Its chemical and physical properties closely mimic those of analytes such as alkylphenols (e.g., nonylphenol), polycyclic aromatic hydrocarbons (PAHs), and other environmental contaminants. The mass difference between the deuterated standard and the native analyte allows for their distinct detection by the mass spectrometer, ensuring accurate quantification even in complex matrices.

This application note provides a detailed protocol for the use of this compound as an internal standard in GC-MS analysis, including sample preparation, instrument parameters, and data analysis.

Key Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₁₉D₅ |

| Molecular Weight | 209.4 g/mol |

| CAS Number | 20216-93-7 |

| Isotopic Enrichment | Typically ≥98 atom % D |

| Appearance | Colorless liquid |

Experimental Protocols

The following protocols are representative examples for the use of this compound as an internal standard for the analysis of nonylphenol in water and soil samples. These can be adapted for other matrices and analytes with appropriate validation.

Preparation of Stock and Working Solutions

a. Internal Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound.

-

Dissolve in 100 mL of high-purity acetone (B3395972) or hexane (B92381) in a volumetric flask.

-

Store at 4°C in an amber glass vial.

b. Analyte Stock Solution (e.g., Nonylphenol, 100 µg/mL):

-

Accurately weigh 10 mg of nonylphenol standard.

-

Dissolve in 100 mL of high-purity acetone or hexane in a volumetric flask.

-

Store at 4°C in an amber glass vial.

c. Calibration Standards:

-

Prepare a series of calibration standards by serial dilution of the analyte stock solution.

-

Spike each calibration standard with a constant concentration of the this compound internal standard working solution (e.g., 1 µg/mL).

-

The final concentrations of the analyte may range from 1 ng/mL to 1000 ng/mL.

Sample Preparation

a. Water Samples (Solid-Phase Extraction - SPE):

-

To a 500 mL water sample, add a known amount of this compound internal standard (e.g., to a final concentration of 1 µg/L).

-

Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Pass the water sample through the SPE cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under a stream of nitrogen for 30 minutes.

-

Elute the analytes and internal standard with 10 mL of acetone or dichloromethane.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

b. Soil/Sediment Samples (Soxhlet Extraction):

-

Weigh 10 g of the homogenized soil sample into a Soxhlet extraction thimble.

-

Spike the sample with a known amount of this compound internal standard.

-

Extract the sample for 8-12 hours with a 1:1 (v/v) mixture of hexane and acetone.

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

Perform a solvent exchange to hexane.

-

Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and analytes.

| GC Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial: 60°C (hold 2 min) Ramp 1: 15°C/min to 180°C Ramp 2: 10°C/min to 280°C (hold 5 min) |

| MS Parameter | Value |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ions | Analyte (Nonylphenol): m/z 107, 135 Internal Standard (N-Nonylbenzene-d5): m/z 96, 110 |

Quantitative Data Summary

The following table summarizes typical performance data for a GC-MS method using a deuterated internal standard for the analysis of nonylphenol. These values are representative and should be established for each specific application through method validation.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

| Recovery (%) | 85 - 115% |

| Precision (RSD%) | < 15% |

Visualizations

Application Note: Quantitative Analysis of Nonylphenol in Environmental Water Samples by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and laboratory professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of nonylphenol (NP) in environmental water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Nonylphenol, a known endocrine-disrupting compound, requires precise and accurate quantification at low levels.[1] This protocol employs an isotope dilution strategy with a deuterated internal standard (e.g., ¹³C₆-Nonylphenol) to correct for matrix effects and variations during sample preparation, ensuring high accuracy.[2] The method involves solid-phase extraction (SPE) for sample concentration and cleanup, followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.[1][3]

Introduction

Nonylphenols (NPs) are degradation products of nonylphenol ethoxylate surfactants, which are widely used in industrial and consumer products.[4] Due to their persistence and estrogen-mimicking properties, NPs are considered environmental contaminants of concern, affecting wildlife and potentially human health.[3] Regulatory bodies monitor their presence in various matrices, including wastewater, groundwater, and soil.[1]

LC-MS/MS is the preferred technique for NP analysis as it offers high selectivity and sensitivity without the need for derivatization.[5] However, complex environmental matrices can cause ion suppression or enhancement in the electrospray ionization (ESI) source.[1] The use of a stable isotope-labeled internal standard, such as deuterated or ¹³C-labeled nonylphenol, which co-elutes with the native analyte, is the most effective way to compensate for these matrix effects and potential losses during sample processing, a technique known as Isotope Dilution Mass Spectrometry (IDMS).[5][6] This document provides a comprehensive protocol for this analytical approach.

Experimental Protocols

Materials and Reagents

-

Standards: Nonylphenol (technical mixture, CAS 84852-15-3) and ¹³C₆-p-Nonylphenol (as internal standard, ISTD).

-

Solvents: HPLC-grade or MS-grade Methanol (MeOH), Dichloromethane (DCM), and Acetonitrile (ACN).

-

Reagents: Ammonium acetate, Hydrochloric acid (HCl), and ultrapure water.

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., 200 mg, 6 mL).

-

Sample Containers: Amber glass bottles with Teflon-lined caps.[7]

Standard Preparation

-

Primary Stock Solutions (1000 mg/L): Prepare individual stock solutions of Nonylphenol and ¹³C₆-NP in methanol. Store at ≤6°C in amber vials.[1]

-

Intermediate Spiking Solution (10 mg/L): Prepare a mixed solution of NP and ¹³C₆-NP by diluting the primary stocks in methanol.

-

Working Calibration Standards (0.1 - 100 µg/L): Create a series of calibration standards by spiking appropriate volumes of the intermediate solution into ultrapure water. A fixed concentration of ¹³C₆-NP (e.g., 20 µg/L) should be present in every standard. These standards should be prepared and extracted in the same manner as the samples.

Sample Collection and Preparation

-

Collection: Collect water samples in 250 mL amber glass bottles.[7]

-

Preservation: Acidify samples to pH <2 with HCl. Samples should be stored at ≤6°C and extracted within 14 days.[1]

-

Fortification: Allow samples to reach room temperature. Measure 100 mL of the sample and spike with a known amount of ¹³C₆-NP surrogate solution.[1]

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with 5 mL of DCM, followed by 5 mL of MeOH, and finally 10 mL of ultrapure water (pH <2). Do not allow the cartridge to go dry.[1]

-

Loading: Load the fortified sample onto the cartridge at a flow rate of 2-5 mL/min.[1]

-

Washing: Wash the cartridge with 10 mL of a 40:60 MeOH:water solution to remove interferences.

-

Drying: Dry the cartridge under a vacuum for 20-30 minutes until the sorbent is visibly dry.[1]

-

Elution: Elute the analytes with 10 mL of a 1:1 MeOH:DCM solution.[1]

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1.0 mL of 90:10 MeOH:water.

-

Vortex and transfer to an autosampler vial for analysis.

-

LC-MS/MS Analysis and Data Presentation

Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[5] |

| Mobile Phase A | 0.1 mM Ammonium Acetate in Water[5] |

| Mobile Phase B | Methanol |

| Flow Rate | 0.3 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[5] |

| Gradient | 80% A (0-1 min), linear to 5% A (1-8 min), hold at 5% A (8-10 min), return to 80% A (10.1-12 min) |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Value |

| Ionization Mode | ESI Negative[1] |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C[8] |

| Desolvation Temp. | 500°C[8] |

| Gas Flow | Instrument Dependent (Optimize) |

| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |

Quantitative Data and Method Performance

The method is validated for linearity, precision, accuracy, and sensitivity. Quantitative data is generated using an internal calibration approach, plotting the peak area ratio (Analyte/ISTD) against the concentration.

Table 3: MRM Transitions for Quantification and Confirmation

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| Nonylphenol (NP) | 219.0 | 133.0 | Quantifier[1] |

| 219.0 | 147.0 | Qualifier[1] | |

| ¹³C₆-Nonylphenol (ISTD) | 225.0 | 139.0 | Quantifier[9] |

| 225.0 | 153.0 | Qualifier[9] |

Note: Collision energies and other compound-dependent parameters must be optimized for the specific instrument used.

Table 4: Typical Method Performance Characteristics

| Parameter | Result | Specification |

| Calibration Range | 0.1 - 100 µg/L | - |

| Linearity (r²) | >0.998 | >0.995[10] |

| Limit of Detection (LOD) | 0.05 µg/L | - |

| Limit of Quantitation (LOQ) | 0.15 µg/L | - |

| Precision (%RSD) | <15% | <20%[1] |

| Accuracy (% Recovery) | 85 - 115% | 70 - 130%[3] |

Visualization of Experimental Workflow

The logical flow of the analytical protocol, from sample receipt to final data reporting, is illustrated below.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate tool for the quantification of nonylphenol in environmental water matrices. The solid-phase extraction protocol effectively concentrates the analyte and reduces interferences. The use of a deuterated internal standard is critical for correcting matrix-induced signal variability and ensuring high-quality, defensible data suitable for environmental monitoring and research applications.

References

- 1. www2.gov.bc.ca [www2.gov.bc.ca]

- 2. Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.gov.bc.ca [www2.gov.bc.ca]

- 4. lcms.cz [lcms.cz]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. researchgate.net [researchgate.net]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. series.publisso.de [series.publisso.de]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Isotope Dilution Analysis of Endocrine Disruptors in Wastewater

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the endocrine systems of living organisms, potentially causing adverse developmental, reproductive, neurological, and immune effects.[1] These compounds, which include natural and synthetic hormones, personal care products, plasticizers, and pesticides, are ubiquitous in the environment, with wastewater treatment plant effluents being a primary source of contamination in aquatic ecosystems.[2] Due to their potential for harm even at trace concentrations (ng/L levels), highly accurate and sensitive analytical methods are required for their quantification in complex matrices like wastewater.[3][4]

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision for the quantification of EDCs.[5][6][7] The principle of IDMS involves the addition of a known amount of an isotopically labeled analog of the target analyte (internal standard) to the sample at the beginning of the analytical procedure.[5] This "isotope spike" behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled internal standard using mass spectrometry, accurate quantification can be achieved, as any sample loss during the procedure affects both the native analyte and the internal standard equally.[5][8] This approach effectively compensates for matrix effects, which are a significant challenge in complex samples like wastewater.[8][9]

This document provides detailed application notes and protocols for the analysis of common EDCs in wastewater using isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Endocrine Disruptors in Wastewater

A wide range of EDCs can be found in wastewater. This protocol focuses on a selection of commonly monitored compounds from different classes:

-

Bisphenols: Bisphenol A (BPA)

-

Natural Estrogens: 17β-estradiol (E2), Estrone (E1), Estriol (E3)

-

Synthetic Estrogens: 17α-ethinylestradiol (EE2)

-

Alkylphenols: 4-Nonylphenol (4-NP), 4-Octylphenol (4-OP)

Experimental Protocols

Sample Collection and Preservation

-

Collection: Collect 1-liter grab samples of wastewater (influent or effluent) in amber glass bottles to prevent photodegradation.

-

Preservation: To inhibit microbial degradation of the target analytes, immediately adjust the sample pH to < 3 with sulfuric acid. Store the samples at 4°C and analyze within 48 hours of collection.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for the pre-concentration of EDCs from the aqueous wastewater matrix and for the removal of interfering substances.[10]

-

Materials:

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas for drying

-

-

Procedure:

-

Spiking: Spike the 1 L water sample with a known amount of the isotopically labeled internal standard mixture (e.g., ¹³C₁₂-BPA, ¹³C₆-E2, etc.). The spiking level should be chosen to be in the mid-range of the expected analyte concentrations.

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 30-60 minutes to remove residual water.

-

Elution: Elute the retained analytes with 10 mL of acetonitrile or a mixture of methanol and methyl tert-butyl ether (MTBE) (e.g., 10:90 v/v).[11]

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

-

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the instrumental technique of choice for the analysis of EDCs due to its high sensitivity, selectivity, and specificity.[1][2][3]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

-

-

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: ESI negative for phenolic compounds (BPA, alkylphenols, estrogens) and ESI positive for some hormones.

-

Detection Mode: Multiple Reaction Monitoring (MRM). For each analyte and its corresponding internal standard, at least two precursor-to-product ion transitions should be monitored for quantification and confirmation.

-

Data Presentation

The following tables summarize typical quantitative data for the isotope dilution analysis of EDCs in wastewater. These values can vary depending on the specific instrumentation, method, and matrix complexity.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

| Analyte | MDL (ng/L) | LOQ (ng/L) | Reference |

| Bisphenol A (BPA) | 0.5 - 5 | 1 - 10 | [12][13] |

| 17β-estradiol (E2) | 0.1 - 1 | 0.2 - 2 | [10] |

| Estrone (E1) | 0.1 - 2 | 0.2 - 5 | [10] |

| Estriol (E3) | 0.2 - 3 | 0.5 - 10 | [10] |

| 17α-ethinylestradiol (EE2) | 0.1 - 1 | 0.2 - 2 | [2] |

| 4-Nonylphenol (4-NP) | 1 - 10 | 2 - 20 | [12][13] |

| 4-Octylphenol (4-OP) | 1 - 10 | 2 - 20 | [12][13] |

Table 2: Analyte Recoveries and Concentrations in Wastewater

| Analyte | Matrix | Recovery (%) | Concentration Range (ng/L) | Reference |

| Bisphenol A (BPA) | Influent | 85 - 110 | 133 - 403 | [9][13] |

| Effluent | 88 - 106 | [9][13] | ||

| 17β-estradiol (E2) | Influent | 85 - 108 | 10 - 50 | [9] |

| Effluent | 90 - 110 | [9] | ||

| Estrone (E1) | Influent | 86 - 105 | 20 - 100 | [2] |

| Effluent | 89 - 107 | [2] | ||

| 17α-ethinylestradiol (EE2) | Influent | 85 - 105 | [2] | |

| Effluent | 88 - 108 | [2] | ||

| 4-Nonylphenol (4-NP) | Influent | 84 - 112 | 100 - 1000 | [12][13] |

| Effluent | 87 - 109 | 50 - 500 | [12][13] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for isotope dilution analysis of EDCs.

Signaling Pathway of an Endocrine Disruptor

Caption: Simplified signaling pathway of an endocrine disruptor.

References

- 1. Detecting endocrine-disrupting chemicals [sciex.com]

- 2. researchgate.net [researchgate.net]

- 3. oaepublish.com [oaepublish.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 7. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for the Determination of Nonylphenol in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylphenols (NPs) are a group of organic compounds that are widely used in the manufacturing of plastics, detergents, and other industrial products. Due to their endocrine-disrupting properties and potential adverse effects on human health, the presence of nonylphenol in the food chain is a significant concern. Regulatory bodies worldwide have established maximum residue limits for nonylphenol in various food commodities, necessitating sensitive and reliable analytical methods for its detection and quantification.

This document provides detailed application notes and protocols for the sample preparation of various food matrices for the analysis of nonylphenol. The included methodologies are based on established and validated techniques such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and others.

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The following tables summarize the quantitative data for various sample preparation techniques for nonylphenol in different food matrices. These tables are designed to provide an easy comparison of the efficiency and sensitivity of each method.

Table 1: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Performance

| Food Matrix | Sample Preparation Method | Recovery (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Reference |

| High-Fat Solid Food (e.g., infant purée) | LLE followed by SPE | 86.8 - 108.6 | 0.37 - 1.79 | 1.11 - 5.41 | [1] |

| Low-Fat Solid Food (e.g., enoki mushroom) | LLE followed by SPE | 86.8 - 107.3 | 0.37 - 1.79 | 1.11 - 5.41 | [1] |

| High-Fat Liquid Food (e.g., olive oil) | LLE followed by SPE | 91.8 - 108.6 | 0.37 - 1.79 | 1.11 - 5.41 | [1] |

| Low-Fat Liquid Food | LLE followed by SPE | 92.6 - 101.3 | 0.37 - 1.79 | 1.11 - 5.41 | [1] |

| Animal Tissues | Accelerated Solvent Extraction (ASE) with SPE cleanup | 88 - 101 | 0.05 | - | [2][3] |

| Food Packaging Material | Ultrasonic Extraction with SPE cleanup | 89.2 - 101.2 | 0.5 | 1.0 | [4] |

Table 2: QuEChERS Method Performance

| Food Matrix | QuEChERS Variation | Recovery (%) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Reference |

| Dairy Products (milk, yogurt, infant formulae) | Optimized QuEChERS with dSPE | 91 - 108 | < 6.5 | < 20 | [5] |

Table 3: Other Extraction Methods Performance

| Food Matrix | Sample Preparation Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) (ng/g) | Reference |

| Powdered Milk Infant Formula | Ultrasonic-Assisted Extraction (UAE) | Quantitative | - | 0.010 - 0.085 µg/g | [6][7] |

| Baby-Food Purees | Steam Distillation Extraction | > 60 | - | 0.2 | [8] |

| Food Contact Materials | Soxhlet Extraction or Dissolution | - | - | - | [9][10] |

Experimental Protocols

This section provides detailed, step-by-step protocols for the key sample preparation techniques.

Protocol 1: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) for High-Fat and Low-Fat Foods[1]

This protocol is suitable for a wide range of food matrices and is adapted from a validated method for nonylphenol analysis.

1. Sample Preparation:

-

High-Fat Matrices (e.g., infant purée, olive oil):

-

Weigh 3.00 g of the homogenized sample into a centrifuge tube.

-

Add 9.00 mL of acetonitrile (B52724).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 1977 x g at 0 °C for 5 minutes.

-

Collect the acetonitrile (upper) layer.

-

Repeat the extraction of the residue with another 9.00 mL of acetonitrile.

-

Combine the acetonitrile extracts.

-

-

Low-Fat Matrices (e.g., enoki mushroom):

-

Weigh 3.00 g of the homogenized sample into a separatory funnel.

-

Add 20.0 mL of methylene (B1212753) chloride.

-

Shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the methylene chloride (lower) layer.

-

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Load 3.00 mL of the acetonitrile extract (for high-fat matrices) or the entire methylene chloride extract (for low-fat matrices, after evaporation and reconstitution in a suitable solvent) onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

-

Dry the cartridge under a gentle stream of nitrogen.

-

Elute the nonylphenol with 5.00 mL of acetonitrile.

3. Final Processing:

-

Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 0.300 mL) of hexane (B92381) or a solvent compatible with the analytical instrument (e.g., GC-MS or LC-MS).

Protocol 2: QuEChERS Method for Dairy Products[5]

This protocol is a simplified and effective method for the extraction of nonylphenol from dairy products with varying fat content.

1. Sample Extraction:

-

Weigh 10 g of the homogenized dairy sample (e.g., milk, yogurt) into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate). The exact composition may vary based on the specific QuEChERS method (e.g., AOAC or EN).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant (e.g., 6 mL) and transfer it to a 15 mL centrifuge tube containing the dSPE sorbent.

-

For dairy products, a common dSPE mixture includes magnesium sulfate (to remove water) and a primary secondary amine (PSA) sorbent (to remove fatty acids and other interferences). C18 sorbent may also be included for high-fat samples.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

3. Final Processing:

-

Take an aliquot of the cleaned-up extract for analysis by LC-MS/MS or GC-MS. A solvent exchange step may be necessary depending on the analytical technique.

Protocol 3: Ultrasonic-Assisted Extraction (UAE) for Powdered Milk Infant Formula[6][7]

This method is a rapid and efficient technique for the extraction of nonylphenol from powdered samples.

1. Sample Preparation:

-

Weigh 0.5 g of the powdered milk sample into a glass SPE tube (6 mL) with a Teflon frit at the bottom.

-

Add 1 mL of acetonitrile.

2. Ultrasonic Extraction:

-

Immerse the bottom of the SPE tube in an ultrasonic bath.

-

Sonicate at room temperature for 15 minutes.

3. Final Processing:

-

Collect the extract by filtration through the frit using a vacuum manifold.

-

Dilute the extract with 1 mL of deionized water.

-

The sample is now ready for analysis by HPLC with fluorescence detection (HPLC-FL) or another suitable instrument.

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the described sample preparation techniques.

Caption: Workflow for LLE followed by SPE.

Caption: QuEChERS workflow for dairy products.

Caption: UAE workflow for powdered milk.

References

- 1. Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Analysis of nonylphenol, octylphenol and bisphenol A in animal tissues by liquid chromatography-tandem mass spectrometry with accelerated solvent extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of bisphenol A and nonylphenol in food packaging material by high performance liquid chromatography-tandem mass spectrometry [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of alkylphenol residues in baby-food purees by steam distillation extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Method Development for the Analysis of Nonylphenol in Different Types of Packaging | National Agricultural Library [nal.usda.gov]

Application Note: Protocol for Spiking N-Nonylbenzene-2,3,4,5,6-D5 into Water Samples

Audience: Researchers, scientists, and drug development professionals.